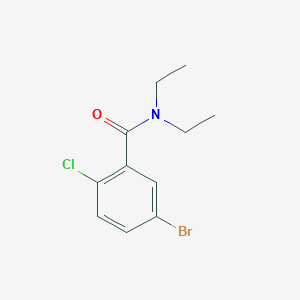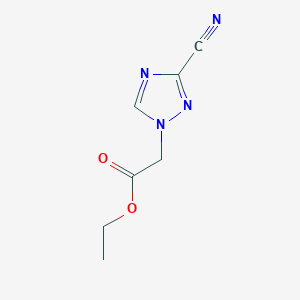![molecular formula C10H11ClN4 B1527269 [2-(4-Chlor-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamin CAS No. 1251118-88-3](/img/structure/B1527269.png)
[2-(4-Chlor-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamin
Übersicht
Beschreibung
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a pyridine ring substituted with a methyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that can be used in catalysis and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as conductivity and stability .
Wirkmechanismus
- Pyrazole derivatives often interact with enzymes, receptors, or other proteins. For instance, some pyrazole-bearing compounds exhibit antileishmanial and antimalarial activities .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with acetylenic ketones.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methyl chloride: Similar structure but with a chloride group instead of an amine group.
Uniqueness
The uniqueness of [2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and pyridine rings, along with the amine group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-8(4-12)10(14-7)15-6-9(11)5-13-15/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSRESKFMIBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















